1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one
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Overview
Description
1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 1-(2-isocyanophenyl)-1H-pyrroles, which leads to the formation of pyrrolo[1,2-a]quinoxaline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: The presence of a methylsulfanyl group in position 4 makes it easy to oxidize to the corresponding sulfone.
Substitution: Aromatic nucleophilic substitution of halogen atoms can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in the presence of suitable solvents are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxaline derivatives.
Scientific Research Applications
1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,5-a]quinoxalines
- Imidazo[1,2-a]quinoxalines
- Pyrrolo[1,2-a]quinoxalines
Uniqueness
1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one is unique due to its specific structural features and the range of biological activities it exhibits. Unlike other similar compounds, it has shown potential in treating neurodegenerative diseases and has a broader spectrum of biological activities .
Properties
Molecular Formula |
C9H6N4O |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1,3-dihydroimidazo[4,5-b]quinoxalin-2-one |
InChI |
InChI=1S/C9H6N4O/c14-9-12-7-8(13-9)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,10,11,12,13,14) |
InChI Key |
IUCSHOCKRNTCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)N3 |
Origin of Product |
United States |
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